molecular formula C11H19ClN2 B6245331 4-cyclopentylpiperidine-4-carbonitrile hydrochloride CAS No. 2408963-33-5

4-cyclopentylpiperidine-4-carbonitrile hydrochloride

Cat. No.: B6245331
CAS No.: 2408963-33-5
M. Wt: 214.7
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Description

4-Cyclopentylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H18N2·HCl. It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring and a nitrile group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentylpiperidine-4-carbonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where cyclopentyl halides react with the piperidine ring in the presence of a base.

    Nitrile Group Addition: The nitrile group is added through nucleophilic substitution reactions, where a suitable nitrile source reacts with the piperidine derivative.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Sodium cyanide (NaCN), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-Cyclopentylpiperidine-4-carbonitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclopentylpiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The cyclopentyl group provides steric bulk, affecting the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylpiperidine-4-carbonitrile hydrochloride
  • 4-Cyclopropylpiperidine-4-carbonitrile hydrochloride
  • 4-Cyclobutylpiperidine-4-carbonitrile hydrochloride

Uniqueness

4-Cyclopentylpiperidine-4-carbonitrile hydrochloride is unique due to the specific size and flexibility of the cyclopentyl group, which can influence its chemical reactivity and biological activity differently compared to other cycloalkyl derivatives. This uniqueness makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other research areas.

Properties

CAS No.

2408963-33-5

Molecular Formula

C11H19ClN2

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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